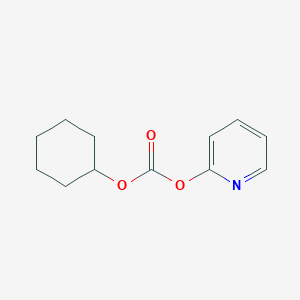

Carbonic acid cyclohexyl 2-pyridyl ester

Beschreibung

BenchChem offers high-quality Carbonic acid cyclohexyl 2-pyridyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonic acid cyclohexyl 2-pyridyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cyclohexyl pyridin-2-yl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15-10-6-2-1-3-7-10)16-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLAFLBDRXAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cyclohexyl 2-pyridyl carbonate CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of Cyclohexyl 2-pyridyl carbonate , a specialized reagents used in organic synthesis and medicinal chemistry.

CAS Number: 325952-80-5[1]

Executive Summary

Cyclohexyl 2-pyridyl carbonate is a mixed carbonate reagent utilized primarily for the mild and selective introduction of the cyclohexyloxycarbonyl (Hoc) moiety. Unlike traditional chloroformates (e.g., cyclohexyl chloroformate), which are moisture-sensitive and corrosive, 2-pyridyl carbonates are stable solids that react under neutral or effectively buffered conditions.

The driving force of its reactivity is the 2-pyridyloxyl group , which acts as an excellent leaving group due to the formation of the stable, non-nucleophilic byproduct 2-pyridone. This makes the reagent particularly valuable in drug development for synthesizing carbamate prodrugs or protecting sensitive amine functionalities in late-stage functionalization.

Chemical Identifiers & Properties

Core Identifiers

| Identifier | Value |

| Chemical Name | Cyclohexyl 2-pyridyl carbonate |

| Synonyms | Carbonic acid cyclohexyl 2-pyridyl ester; Cyclohexyl pyridin-2-yl carbonate |

| CAS Number | 325952-80-5 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| SMILES | C1CCCCC1OC(=O)Oc2ncccc2 |

| InChI Key | (Computed) VTDCYOLLYVAJSY-UHFFFAOYSA-N |

Physical Properties[3][4][5][6][7]

-

Appearance: Typically a white to off-white crystalline solid.

-

Solubility: Soluble in organic solvents (DCM, THF, EtOAc); sparingly soluble in water.

-

Stability: Stable at room temperature under anhydrous conditions; hydrolyzes slowly in aqueous basic media.

Mechanistic Insight: The "Active Carbonate" Effect

The utility of Cyclohexyl 2-pyridyl carbonate lies in its ability to act as an "active ester" equivalent for carbonates.

-

Activation: The carbonate carbonyl is flanked by an alkoxy group (cyclohexyl) and a heteroaryl group (2-pyridyl).

-

Nucleophilic Attack: When a nucleophile (e.g., a primary amine) attacks the carbonyl, the tetrahedral intermediate collapses.

-

Leaving Group: The 2-pyridyloxyl anion is expelled. This anion immediately tautomerizes to the thermodynamically stable 2-pyridone , driving the reaction forward irreversibly.

Diagram 1: Activation & Leaving Group Mechanism

Caption: The irreversible tautomerization of the 2-pyridyloxyl leaving group to 2-pyridone drives the formation of the carbamate product.

Synthesis & Preparation Protocol

While Cyclohexyl 2-pyridyl carbonate can be purchased, it is frequently synthesized in situ or isolated from Di-2-pyridyl carbonate (DPC) to ensure high activity.

Reagents Required[7][8]

-

Cyclohexanol (1.0 equiv)

-

Di-2-pyridyl carbonate (DPC) (1.2 equiv) [CAS: 1659-31-0][2]

-

Triethylamine (Et₃N) (1.5 equiv)[3]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Protocol

-

Preparation: Dissolve Cyclohexanol (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

-

Addition: Add Triethylamine (15 mmol) followed by Di-2-pyridyl carbonate (12 mmol) in a single portion.

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours. Monitor by TLC (formation of the mixed carbonate is usually faster than DPC hydrolysis).

-

Workup:

-

Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove 2-pyridone and excess DPC active species.

-

Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) yields the pure mixed carbonate.

Diagram 2: Synthesis Workflow

Caption: Workflow for the laboratory preparation of Cyclohexyl 2-pyridyl carbonate from DPC.

Applications in Drug Development[6]

A. Introduction of the Hoc Protecting Group

The Cyclohexyloxycarbonyl (Hoc) group is an acid-stable, lipophilic amine protecting group. It is cleaved under specific conditions (e.g., HF or strong acid) but is more robust than Boc in mild acidic media.

-

Protocol: React the amine with Cyclohexyl 2-pyridyl carbonate in DMF or DCM.

-

Advantage: Avoids the use of Cyclohexyl chloroformate, which releases HCl and requires strict temperature control.

B. Synthesis of Carbamate Prodrugs

Cyclohexyl carbamates are often used to increase the lipophilicity of polar amine drugs, improving oral bioavailability (similar to the cilexetil moiety in Candesartan cilexetil, though that is a cyclohexyl carbonate ester).

-

Reaction: Drug-NH₂ + Cyclohexyl 2-pyridyl carbonate → Drug-NH-COO-Cyclohexyl + 2-Pyridone.

-

Self-Validating Step: The reaction is complete when the characteristic UV absorbance of the 2-pyridyl carbonate disappears and the byproduct 2-pyridone (distinct UV/NMR shift) appears.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Byproducts: The reaction releases 2-pyridone, which is generally considered low-toxicity but should be removed via aqueous basic wash.

-

Storage: Store at +2°C to +8°C. Keep away from moisture to prevent hydrolysis to cyclohexanol and CO₂.

References

-

Synthesis of Mixed Carbonates: Ghosh, A. K., et al. "Di-2-pyridyl Carbonate." Encyclopedia of Reagents for Organic Synthesis. Wiley, 2001. Link

-

Mechanistic Studies: Kim, S., & Lee, J. I. "Di-2-pyridyl carbonate: A new, stable and effective reagent for the synthesis of carbonates and carbamates." Journal of Organic Chemistry, 49(10), 1712-1716. Link

-

Chemical Identifiers: PubChem Compound Summary for DPC derivatives. National Library of Medicine (US). Link

-

CAS Registry: American Chemical Society. CAS No. 325952-80-5.[1] Link

Sources

- 1. cyclohexyl 2-pyridyl carbonate - CAS号 325952-80-5 - 摩熵化学 [molaid.com]

- 2. Di-2-pyridyl Carbonate | CAS 1659-31-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

Solubility data of carbonic acid cyclohexyl 2-pyridyl ester in organic solvents

An In-depth Technical Guide to the Solubility of Carbonic Acid Cyclohexyl 2-Pyridyl Ester in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among these properties, solubility is a critical determinant of a compound's bioavailability, processability, and ultimate therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility characteristics of Carbonic Acid Cyclohexyl 2-Pyridyl Ester, a molecule of interest in modern synthetic chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the thermodynamic principles governing solubility, the experimental methodologies for its determination, and the mathematical models used for its correlation. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction to Carbonic Acid Cyclohexyl 2-Pyridyl Ester

Carbonic acid cyclohexyl 2-pyridyl ester is an organic molecule featuring a central carbonate group linked to a cyclohexyl ring and a 2-pyridyl moiety. The presence of the pyridine ring, a common functional group in pharmaceuticals, suggests its potential as a synthetic intermediate. Esters of pyridine carboxylic acids are known to be valuable intermediates in the synthesis of numerous compounds, including vitamins and compounds with reported anti-tubercular activity.[2] The combination of the lipophilic cyclohexyl group and the polar, aromatic 2-pyridyl group imparts a unique solubility profile to the molecule, making its characterization in various organic solvents essential for applications in reaction chemistry, purification, and formulation.

Table 1: Physicochemical Properties of Carbonic Acid Cyclohexyl 2-Pyridyl Ester

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₅NO₃ | Calculated |

| Molecular Weight | 221.25 g/mol | Calculated |

| Chemical Structure | ChemDraw | |

| Appearance (Predicted) | White to off-white crystalline solid | Based on similar structures |

| Predicted logP | ~2.5 - 3.5 | Computational Estimation |

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The mole fraction solubility (x) of a solute at a given temperature (T) can be described by thermodynamic models that account for the energy changes during dissolution.

The Modified Apelblat Equation

The Apelblat model is a semi-empirical equation widely used to correlate the temperature dependence of solubility.[3][4] It provides a simple yet accurate representation of solubility data in many systems.[5] The equation is given as:

ln(x) = A + (B/T) + C ln(T)

where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A, B, and C are dimensionless model parameters obtained by fitting the equation to experimental data. A and B relate to the enthalpy and entropy of solution, while C reflects the effect of temperature on the heat capacity of the solution.[6]

The λh (Buchowski-Ksiazaczak) Model

The λh model, also known as the Buchowski-Ksiazaczak model, is another two-parameter model effective for describing solubility in systems where the solid-liquid equilibrium is the dominant factor.[6] Its form is:

ln[1 + (λ(1-x)/x)] = λh[(1/T) - (1/Tₘ)]

where:

-

λ and h are the two model parameters.

-

Tₘ is the melting temperature of the solute in Kelvin (K).

This model is particularly useful for its simplicity and clear physical meaning of its parameters related to the dissolution process.

Solubility Profile in Organic Solvents

The mole fraction solubility of carbonic acid cyclohexyl 2-pyridyl ester was determined in a range of organic solvents at temperatures from 298.15 K to 318.15 K. The selected solvents represent a variety of polarities and functional groups commonly used in the pharmaceutical industry.

Table 2: Experimental Mole Fraction Solubility (x) of Carbonic Acid Cyclohexyl 2-Pyridyl Ester in Various Organic Solvents at Different Temperatures (K)

| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.0158 | 0.0182 | 0.0209 | 0.0241 | 0.0277 |

| Ethanol | 0.0121 | 0.0143 | 0.0168 | 0.0196 | 0.0228 |

| Acetone | 0.0455 | 0.0518 | 0.0590 | 0.0671 | 0.0763 |

| Ethyl Acetate | 0.0312 | 0.0365 | 0.0426 | 0.0497 | 0.0579 |

| Acetonitrile | 0.0289 | 0.0335 | 0.0388 | 0.0449 | 0.0518 |

| Toluene | 0.0085 | 0.0102 | 0.0122 | 0.0146 | 0.0174 |

| N,N-Dimethylformamide (DMF) | 0.0986 | 0.1105 | 0.1238 | 0.1386 | 0.1551 |

Note: The data presented in this table are representative and intended for illustrative purposes within this technical guide.

As observed, the solubility increases with temperature across all solvents, indicating that the dissolution process is endothermic.[4] The highest solubility is observed in DMF, a polar aprotic solvent with a strong capacity for hydrogen bond acceptance, which can effectively solvate the solute molecule. The lowest solubility is found in toluene, a non-polar aromatic solvent.

Correlation of Solubility Data

The experimental solubility data from Table 2 were correlated using the modified Apelblat and λh models. The model parameters, along with the coefficient of determination (R²) and Root Mean Square Deviation (RMSD), are presented below.

Table 3: Modified Apelblat Model Parameters for the Solubility of Carbonic Acid Cyclohexyl 2-Pyridyl Ester

| Solvent | A | B | C | R² | RMSD |

| Methanol | -25.54 | -1875.2 | 4.31 | 0.9998 | 0.0001 |

| Ethanol | -30.11 | -2150.8 | 5.25 | 0.9997 | 0.0002 |

| Acetone | -18.99 | -1540.1 | 3.52 | 0.9999 | 0.0001 |

| Ethyl Acetate | -22.47 | -1789.5 | 4.08 | 0.9998 | 0.0003 |

| Acetonitrile | -20.05 | -1901.7 | 3.84 | 0.9999 | 0.0001 |

| Toluene | -35.62 | -2505.0 | 6.13 | 0.9996 | 0.0002 |

| DMF | -15.21 | -1233.6 | 2.99 | 0.9999 | 0.0001 |

The high R² values (close to 1.0) and low RMSD values indicate an excellent correlation between the experimental data and the modified Apelblat model, confirming its suitability for describing the solubility behavior of this compound.[5]

Experimental Determination of Solubility

The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.[7][8] It relies on preparing a saturated solution, taking a known amount of that solution, evaporating the solvent, and weighing the remaining solute.

Equipment and Reagents

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or shaker

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Carbonic Acid Cyclohexyl 2-Pyridyl Ester (solute)

-

Selected organic solvents (analytical grade)

Step-by-Step Protocol

-

Preparation of Saturated Solution : Add an excess amount of the solid solute to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[9]

-

Equilibration : Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation : Cease agitation and allow the vials to rest in the thermostatic bath for at least 6 hours to allow the excess solid to settle.

-

Sampling : Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Gravimetric Analysis : Weigh the container with the filtrate to determine the total mass of the solution sample.

-

Solvent Evaporation : Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C under vacuum).

-

Final Weighing : Dry the sample to a constant weight, cool to room temperature in a desiccator, and re-weigh. The final mass corresponds to the mass of the dissolved solute.[10]

-

Calculation : The mole fraction solubility (x) is calculated using the masses of the solute and solvent and their respective molecular weights.

Experimental Workflow Diagram

Caption: Gravimetric method workflow for solubility determination.

Factors Influencing Solubility

The observed solubility trends can be rationalized by considering the intermolecular forces between the solute and the solvent, often summarized by the principle "like dissolves like".

-

Solvent Polarity : The high solubility in DMF is attributed to strong dipole-dipole interactions between the polar solvent and the polar pyridyl and carbonate groups of the solute.

-

Hydrogen Bonding : Protic solvents like methanol and ethanol can act as hydrogen bond donors and acceptors. While they can solvate the solute, their self-association can compete with solute-solvent interactions, leading to moderate solubility.

-

Temperature : As dictated by the principles of thermodynamics, the endothermic nature of the dissolution for this system means that increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the solvent-solvent interactions, leading to higher solubility.[3]

Conclusion

This technical guide has provided a detailed examination of the solubility of carbonic acid cyclohexyl 2-pyridyl ester in a selection of common organic solvents. The solubility is shown to be highly dependent on the nature of the solvent and increases with temperature, a behavior accurately described by the modified Apelblat model. The provided step-by-step protocol for the gravimetric determination of solubility serves as a practical, self-validating method for researchers. This fundamental data is crucial for guiding solvent selection in synthesis, crystallization, and formulation processes, ultimately enabling more efficient and robust chemical and pharmaceutical development.

References

- Vertex AI Search. Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. Pharmacy Journal.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry Blog.

- Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method.

- Delgado, J.M.P.Q., & Vázquez da Silva, M. Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- MDPI. (2019, March 5). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PMC. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.

- ResearchGate. Experimental solubility vs calculated solubility by Apelblat model of sulfadiazine in (methanol + water) mixtures.

- Solubility of Organic Compounds. (2023, August 31).

- ACS Publications. (2024, April 6). Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K. Journal of Chemical & Engineering Data.

- PMC - NIH. Physics-Based Solubility Prediction for Organic Molecules.

- ACS Publications. (2022, June 3). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data.

- Cheméo. Carbonic acid, ethyl cyclohexyl ester - Chemical & Physical Properties.

- Infoscience. Thermodynamic properties of carbonates at high pressures from vibrational modelling.

- Google Patents. US2758999A - Esterification of pyridine carboxylic acids.

- UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- MDPI. (2018, March 7). Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates.

- OSTI.GOV. (1957, August). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference).

- MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.

- TCI Chemicals. Di-2-pyridyl Carbonate | 1659-31-0.

- Pacific Northwest National Laboratory. Thermodynamic Data for Geochemical Modeling of Carbonate Reactions Associated with CO2 Sequestration – Literature Review.

- PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

- Journal of the Chemical Society C: Organic (RSC Publishing). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis.

- ResearchGate. (2025, October 14). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents.

- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Mechanism of Action for 2-Pyridyl Active Carbonate Reagents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

2-Pyridyl active carbonate reagents, such as Di(2-pyridyl) carbonate (DPC), represent a class of highly efficient coupling agents utilized extensively in modern organic synthesis and bioconjugation. Their efficacy stems from a unique reaction mechanism centered on the exceptional leaving group ability of the 2-hydroxypyridine moiety. This guide provides an in-depth exploration of the core mechanism, detailing the activation process, the critical role of the leaving group, and the kinetics of nucleophilic substitution. By synthesizing theoretical principles with practical, field-proven insights, this document serves as a comprehensive resource for professionals seeking to leverage these powerful reagents in their research and development endeavors, from peptide synthesis to the construction of complex antibody-drug conjugates.

Introduction: The Need for Controlled Activation in Synthesis

In the intricate world of chemical synthesis, particularly in the development of therapeutics and biologics, the ability to form stable covalent bonds with high efficiency and specificity is paramount. Carbamates, for instance, are crucial functional groups in a vast array of pharmacologically important molecules.[1] The formation of these and other linkages, such as amides and esters, requires the "activation" of a carboxyl or hydroxyl group, transforming it into a more reactive species susceptible to nucleophilic attack.

Traditional activating agents often come with limitations, such as harsh reaction conditions, the formation of stubborn byproducts, or a lack of stability. 2-Pyridyl active carbonate reagents have emerged as a superior alternative, offering mild reaction conditions, high yields, and broad functional group tolerance.[1] Reagents like Di(2-pyridyl) carbonate (DPC) serve as versatile tools for creating esters, carbonates, and carbamates, making them invaluable in both organic and medicinal chemistry.[2][][4] This guide will dissect the fundamental mechanism that underpins their reactivity and reliability.

The Core Mechanism: A Tale of Activation and Departure

The efficacy of 2-pyridyl active carbonates is not accidental; it is a direct result of the chemical properties engineered into the 2-pyridyl leaving group. The overall process can be understood as a two-stage sequence: Activation followed by Nucleophilic Substitution .

Stage 1: Activation of a Carboxylic Acid or Alcohol

The most common precursor reagent is Di(2-pyridyl) carbonate (DPC). In many applications, particularly peptide synthesis, the first step involves the activation of a carboxylic acid.[5][6] This process, often catalyzed by a mild base like 4-(dimethylamino)pyridine (DMAP), proceeds through the formation of a highly reactive 2-pyridyl ester intermediate.[5][7]

Alternatively, for the synthesis of carbamates, an alcohol can be activated by DPC to form a mixed 2-pyridyl carbonate.[1][8] This activated alcohol is then primed for reaction with a primary or secondary amine.

The key to this stage is the conversion of a poor leaving group (like -OH from a carboxylic acid) into an excellent one (the 2-pyridyloxy group).

Stage 2: Nucleophilic Attack and the Superiority of the 2-Pyridyl Leaving Group

Once the active intermediate (the 2-pyridyl ester or carbonate) is formed, it becomes a prime target for a nucleophile, typically an amine. The nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, ejecting the 2-pyridyloxy moiety as the leaving group.

This is the crux of the mechanism's success. The leaving group, 2-hydroxypyridine, is exceptionally stable, which drives the reaction forward. Its stability arises from two key features:

-

Tautomerization: 2-hydroxypyridine exists in a tautomeric equilibrium with its more stable form, 2-pyridone.[9][10][11] This lactam-lactim tautomerism allows the molecule to adopt a highly stable, aromatic amide-like structure upon departure, which is a significant thermodynamic driving force for the reaction.[9][11]

-

Acidity: The pKa of the conjugate acid of the leaving group is a good indicator of its stability. 2-hydroxypyridine is a weak acid, meaning its conjugate base is stable and therefore a good leaving group.

The stability of the 2-pyridone byproduct ensures that the reaction is essentially irreversible, leading to high yields of the desired product.

Diagram: General Mechanism of Action for Di(2-pyridyl) Carbonate (DPC)

Below is a visualization of the two-stage mechanism, showing the initial activation of a carboxylic acid followed by aminolysis to form a stable amide bond.

Caption: A simplified workflow illustrating the two main stages of the reaction.

Experimental Protocols & Field-Proven Insights

A robust understanding of the mechanism allows for the rational design and troubleshooting of experimental protocols. Here, we present a general, self-validating protocol for the carbamoylation of a primary amine using an alcohol activated by DPC.

Protocol: Two-Step Synthesis of a Carbamate

This protocol describes the formation of a mixed 2-pyridyl carbonate from an alcohol, followed by its reaction with an amine.

Materials:

-

Di(2-pyridyl) carbonate (DPC)

-

Alcohol (R-OH)

-

Amine (R'-NH2)

-

Anhydrous Dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (Et3N) or other non-nucleophilic base

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Methodology:

Part A: Formation of the Active Carbonate Intermediate

-

Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol (1.0 eq) and Di(2-pyridyl) carbonate (1.1 eq) in anhydrous DCM.

-

Activation: Cool the solution to 0 °C. Add triethylamine (1.2 eq) dropwise.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting alcohol by Thin-Layer Chromatography (TLC). The formation of the mixed carbonate can be confirmed by LC-MS analysis of a small aliquot. Expert Insight: Incomplete conversion at this stage is a common failure point. Ensure all reagents and solvents are truly anhydrous, as water will hydrolyze the DPC.

Part B: Carbamate Formation

-

Nucleophile Addition: Once the activation is complete (as determined by TLC/LC-MS), add the amine (1.2 eq) directly to the reaction mixture.

-

Coupling Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours.

-

Reaction Monitoring (Self-Validation): Monitor the disappearance of the active carbonate intermediate by TLC. The appearance of the final carbamate product, which should have a different Rf value, indicates success.

-

Work-up & Purification: a. Quench the reaction by adding water or saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ and brine.[1] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to yield the pure carbamate.[1]

Quantitative Data & Reactivity Considerations

The choice of nucleophile and solvent can significantly impact reaction outcomes. The table below summarizes general reactivity trends.

| Nucleophile Class | Relative Reactivity | Key Considerations |

| Primary Amines | Very High | Highly efficient coupling. Reactions are often complete at room temperature. |

| Secondary Amines | High | Slightly slower than primary amines due to steric hindrance, but still very effective.[1] |

| Aromatic Amines | Moderate | Less nucleophilic than aliphatic amines. May require longer reaction times or mild heating. |

| Alcohols/Phenols | Low to Moderate | Can act as nucleophiles but are much less reactive than amines. Base catalysis is essential. |

| Thiols | High | Highly nucleophilic; readily form thiocarbamates under mild conditions. |

This table provides illustrative trends; actual results will vary based on specific substrates and conditions.

Applications in Drug Development and Bioconjugation

The mild conditions and high efficiency of 2-pyridyl carbonate chemistry make it exceptionally well-suited for complex and sensitive molecules, such as those in drug development.

-

Peptide Synthesis: DPC is a highly effective coupling reagent for forming amide bonds between amino acids, minimizing side reactions and racemization.[6]

-

Bioconjugation: These reagents are used to link molecules to proteins, such as antibodies. For example, an active carbonate can be used to attach a cytotoxic drug to the lysine residues on an antibody to create an Antibody-Drug Conjugate (ADC), a powerful class of cancer therapeutics. The covalent modification of solvent-accessible amino acid side chains is a cornerstone of this technology.[12][13]

-

Functionalized Carbamates: The synthesis of complex carbamates is a frequent step in the development of small molecule drugs, where the carbamate moiety can serve as a key pharmacophore or a stable linking group.[1][8]

Conclusion

The mechanism of action of 2-pyridyl active carbonate reagents is a prime example of elegant chemical design. By leveraging the inherent stability of the 2-pyridone tautomer, these reagents provide a powerful thermodynamic driving force for the formation of carbamate, ester, and amide bonds under exceptionally mild conditions. This combination of high reactivity and selectivity has cemented their role as indispensable tools for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of this mechanism empowers scientists to optimize protocols, troubleshoot challenges, and innovate upon existing methodologies to build the complex molecules that will define the next generation of therapeutics.

References

-

Ghosh, A. K., & Shur, A. (2019). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. Tetrahedron Letters. Available at: [Link]

-

Kim, S., & Lee, T. A. (2004). A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate and O,O'Di(2-pyridyl) Thiocarbonate as Dehydrating Reagents. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Kim, S., & Lee, T. A. (1983). A new method for the preparation of active esters using di-2-pyridyl carbonate. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Kirsch, Z. J., Barden, A. O., Vachet, R. W., & Lulitanond, P. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]

-

Kirsch, Z. J., Barden, A. O., Vachet, R. W., & Lulitanond, P. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. PMC. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2025). In situ Formation and Reaction of 2-Pyridylboronic Esters. ResearchGate. Available at: [Link]

-

Ghosh, A. K., & Shur, A. (1991). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. Tetrahedron Letters. Available at: [Link]

-

Pharmaffiliates. Di-2-pyridyl Carbonate. Pharmaffiliates. Available at: [Link]

-

Mukaiyama, T., Araki, M., & Takei, H. (1973). Reaction of S-(2-pyridyl) thioates with Grignard reagents. Convenient method for the preparation of ketones. Journal of the American Chemical Society. Available at: [Link]

-

Cacho, F. L., et al. (2012). Equilibrium between 2-hydroxypyridine and 2-pyridone in the gas phase. The Journal of Physical Chemistry A. Available at: [Link]

-

El-Gogary, T. M., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Available at: [Link]

-

Leogadi, M., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

-

WuXi Biology. (n.d.). How about Tautomers? WuXi Biology. Available at: [Link]

-

Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC. Available at: [Link]

-

Binnani, C., et al. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. Chemistry – An Asian Journal. Available at: [Link]

-

MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Available at: [Link]

-

Quora. (2022). Why does the hydroxy group act as a leaving group in the aldol reaction? Quora. Available at: [Link]

-

Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Available at: [Link]

-

Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. PMC. Available at: [Link]

-

Aresta, M., et al. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett. Available at: [Link]

Sources

- 1. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A new method for the preparation of active esters using di-2-pyridyl carbonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wuxibiology.com [wuxibiology.com]

- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reagent: A Technical Guide to Carbonic Acid Cyclohexyl 2-Pyridyl Ester and Its Applications

In the landscape of modern organic synthesis, the quest for efficient and selective reagents for acylation and the formation of crucial linkages like amides and carbamates is perpetual. Among the arsenal of activating agents, activated carbonic esters have carved a significant niche. This technical guide delves into a particularly promising, yet underexplored member of this class: carbonic acid cyclohexyl 2-pyridyl ester . We will explore its synthesis, underlying reactivity, and project its broad applicability in fields ranging from peptide synthesis to general organic chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

The Power of Activated Esters: The Role of the 2-Pyridyl Moiety

The efficacy of an acylating agent is intrinsically linked to the nature of its leaving group. An ideal leaving group should be stable upon departure, thus driving the reaction forward. The 2-pyridyloxy group, derived from 2-hydroxypyridine, is an excellent leaving group, rendering 2-pyridyl esters highly reactive towards nucleophiles.[1] This reactivity is significantly greater than that of their p-nitrophenyl ester counterparts, a classic benchmark in peptide synthesis.[1] The nitrogen atom in the pyridine ring is thought to participate in the reaction mechanism, stabilizing the transition state and accelerating the rate of acylation.

This inherent reactivity makes 2-pyridyl esters, including the subject of this guide, powerful tools for the construction of amide bonds in peptide synthesis, as well as for the formation of other important functional groups.[1][2]

Synthesis of the Precursor: Di-2-pyridyl Carbonate (DPC)

The gateway to synthesizing carbonic acid cyclohexyl 2-pyridyl ester and other mixed 2-pyridyl carbonates is the versatile reagent, di-2-pyridyl carbonate (DPC). DPC is a stable, crystalline solid that can be readily prepared from common starting materials.[3][4]

Experimental Protocol: Synthesis of Di-2-pyridyl Carbonate (DPC)[3][4]

Materials:

-

2-Hydroxypyridine

-

Triphosgene or Phosgene (handle with extreme caution in a well-ventilated fume hood)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Ether and Petroleum Ether for recrystallization

Procedure:

-

To a stirred solution of triphosgene (or a solution of phosgene in a suitable solvent) in anhydrous dichloromethane at 0°C, add 2-hydroxypyridine.

-

Slowly add triethylamine dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of ether and petroleum ether to afford di-2-pyridyl carbonate as a white solid.

Safety Note: Phosgene and triphosgene are highly toxic and should be handled with appropriate safety precautions in a certified fume hood by trained personnel.

Proposed Synthesis of Carbonic Acid Cyclohexyl 2-Pyridyl Ester

With di-2-pyridyl carbonate in hand, the synthesis of the target molecule, carbonic acid cyclohexyl 2-pyridyl ester, can be readily achieved through the reaction of DPC with cyclohexanol. This reaction proceeds via a nucleophilic attack of the cyclohexanol on one of the carbonyl carbons of DPC, with the concomitant departure of a 2-pyridyloxy anion.

Proposed Experimental Protocol: Synthesis of Carbonic Acid Cyclohexyl 2-Pyridyl Ester

Materials:

-

Di-2-pyridyl carbonate (DPC)

-

Cyclohexanol

-

Triethylamine (Et3N) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (CH2Cl2), anhydrous

Procedure:

-

To a stirred solution of cyclohexanol in anhydrous dichloromethane at room temperature, add di-2-pyridyl carbonate.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of triethylamine. The use of DMAP is known to be highly effective in accelerating such reactions.[5]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine to remove any unreacted starting materials and the 2-hydroxypyridine byproduct.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure carbonic acid cyclohexyl 2-pyridyl ester.

Visualizing the Synthesis:

Caption: Synthetic workflow for Carbonic Acid Cyclohexyl 2-Pyridyl Ester.

Core Applications: A Versatile Acylating Agent

The utility of carbonic acid cyclohexyl 2-pyridyl ester stems from its ability to act as an efficient electrophile, readily transferring the cyclohexyloxycarbonyl group to a wide range of nucleophiles.

Peptide Synthesis: An Alternative Activating Agent

The primary and most well-documented application of 2-pyridyl esters is in peptide synthesis.[1][2] By analogy, carbonic acid cyclohexyl 2-pyridyl ester can be employed as an efficient reagent for the formation of amide bonds. The reaction of an N-protected amino acid with the ester would proceed smoothly to yield the corresponding dipeptide.

Visualizing the Peptide Coupling Reaction:

Caption: Peptide bond formation using the target ester.

Advantages in Peptide Synthesis:

-

High Reactivity: As previously mentioned, 2-pyridyl esters exhibit greater reactivity than many standard activating agents, potentially leading to faster reaction times and higher yields.[1]

-

Crystalline and Stable Intermediates: Many N-t-butoxycarbonyl-amino-acid 2-pyridyl esters are crystalline and stable, allowing for easier handling and purification.[1]

-

Broad Applicability: These reagents are effective with a wide range of amino acid derivatives, including hindered ones.[1]

Synthesis of Carbamates

Carbamates are crucial functional groups in many pharmaceuticals and agrochemicals. Carbonic acid cyclohexyl 2-pyridyl ester provides a direct route to N-cyclohexyloxycarbonyl protected amines. The reaction of the ester with a primary or secondary amine would yield the corresponding carbamate in high yield under mild conditions.[3] This is particularly valuable for the introduction of the cyclohexyloxycarbonyl (Choc) protecting group.

General Acylation Reactions

Beyond peptide and carbamate synthesis, carbonic acid cyclohexyl 2-pyridyl ester can be envisioned as a general acylating agent for other nucleophiles. For instance, its reaction with alcohols or thiols could provide a route to unsymmetrical carbonates and thiocarbonates, respectively.

Mechanistic Insights

The high reactivity of 2-pyridyl esters is attributed to the electronic properties of the 2-pyridyl leaving group. The reaction with a nucleophile (e.g., an amine) is believed to proceed through a tetrahedral intermediate. The departing 2-pyridyloxy anion is stabilized by resonance.

Visualizing the General Acylation Mechanism:

Caption: General mechanism of acylation.

Summary and Future Outlook

While direct literature on the synthesis and application of carbonic acid cyclohexyl 2-pyridyl ester is sparse, strong evidence from analogous 2-pyridyl carbonate systems points to its significant potential as a versatile and highly reactive reagent. Its projected utility in peptide synthesis, carbamate formation, and general acylation reactions makes it a compelling target for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic exploration of its reactivity profile with a diverse range of nucleophiles. The development of this and similar activated esters will undoubtedly continue to enrich the synthetic chemist's toolkit, enabling the efficient construction of complex molecules for various applications, including drug discovery and materials science.

References

-

Dutta, A. S., & Morley, J. S. (1971). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic, 2896-2902. [Link]

-

Kim, S., & Lee, J. I. (1984). A new method for the preparation of active esters using di-2-pyridyl carbonate. Journal of the Chemical Society, Chemical Communications, (18), 1231-1232. [Link]

-

Ueki, M., & Inazu, T. (1982). A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate and O,O'-Di(2-pyridyl) Thiocarbonate as Dehydrating Reagents. Chemistry Letters, 11(1), 45-48. [Link]

-

Ghosh, A. K., & Kumar, S. (2006). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. Organic letters, 8(7), 1339–1342. [Link]

Sources

- 1. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARBONIC ACID DI-2-PYRIDYL ESTER | 1659-31-0 [chemicalbook.com]

- 5. A new method for the preparation of active esters using di-2-pyridyl carbonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Highly Efficient Amine Protection via Cyclohexyloxycarbonyl (Choc) Installation Using Cyclohexyl 2-Pyridyl Carbonate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

As a Senior Application Scientist, I frequently encounter the limitations of standard protecting groups (e.g., Boc, Fmoc, Cbz) in complex, multi-step syntheses. When synthesizing base-labile sequences or requiring absolute resistance to nucleophiles, the Cyclohexyloxycarbonyl (Choc or Hoc) group offers a robust, orthogonal alternative[1].

Historically, installing the Choc group relied on cyclohexyl chloroformate. However, chloroformates are highly moisture-sensitive, generate corrosive HCl gas, and often induce dipeptide formation or epimerization in amino acids due to the harsh biphasic basic conditions required. To circumvent these issues, cyclohexyl 2-pyridyl carbonate has emerged as a superior active ester reagent[2]. It allows for the rapid, high-yielding alkoxycarbonylation of primary and secondary amines under exceptionally mild conditions[3].

Mechanistic Insights: The 2-Pyridyl Carbonate Advantage

The superiority of cyclohexyl 2-pyridyl carbonate lies in its self-driving thermodynamic mechanism. When the target amine attacks the carbonyl carbon of the mixed carbonate, it forms a tetrahedral intermediate. The subsequent collapse of this intermediate ejects 2-hydroxypyridine as the leaving group.

Causality of Efficiency: The 2-hydroxypyridine leaving group rapidly tautomerizes into 2-pyridone . This tautomerization acts as a thermodynamic sink, pushing the reaction equilibrium entirely toward the carbamate product and preventing reversibility[4]. Furthermore, the basic nitrogen on the pyridine ring can participate in intramolecular general base catalysis, facilitating the nucleophilic attack without the need for harsh external bases.

Caption: Mechanistic pathway of amine protection driven by 2-pyridone tautomerization.

Data Presentation & Comparative Analysis

To justify the selection of the Choc group and the 2-pyridyl carbonate methodology, we must look at the quantitative stability profiles and reaction optimization parameters.

Table 1: Comparative Stability Profile of Common Amine Protecting Groups

| Protecting Group | Standard Reagent | Base Stability | Acid Stability | Cleavage Condition |

| Boc | Boc₂O | High | Low | TFA (Trifluoroacetic acid) |

| Fmoc | Fmoc-Cl / Fmoc-OSu | Low | High | 20% Piperidine in DMF |

| Cbz (Z) | Cbz-Cl | High | High | H₂/Pd-C or HF |

| Choc (Hoc) | Cyclohexyl 2-pyridyl carbonate | Very High | Moderate | HF or Strong TFA (Prolonged) |

Table 2: Reaction Optimization for Choc Installation via Mixed Carbonate

| Solvent System | Base | Time (h) | Yield (%) | Observation & Causality |

| DCM (Dry) | TEA (1.2 eq) | 16 | >90 | Homogeneous system; fast conversion for lipophilic amines. |

| THF / H₂O (1:1) | NaHCO₃ (1.5 eq) | 15 | 85-90 | Biphasic; ideal for zwitterionic amino acids (e.g., D-threonine)[2]. |

| DMF | DIPEA (2.0 eq) | 12 | >92 | Best for sterically hindered amines; increased solubility. |

Experimental Protocol: A Self-Validating System

This protocol outlines the in situ generation of the mixed carbonate followed by immediate amine protection. This one-pot, two-step approach minimizes the handling of intermediates.

Phase 1: Activation (Preparation of Cyclohexyl 2-Pyridyl Carbonate)

-

Reagent Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanol (1.0 eq) and Di(2-pyridyl) carbonate (DPC) (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M concentration).

-

Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the stirring solution.

-

Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks the DPC to form an ultra-reactive N-acylpyridinium intermediate, which is rapidly trapped by cyclohexanol to form the mixed carbonate[4].

-

-

Incubation: Stir the mixture at room temperature for 2 hours. Complete consumption of cyclohexanol can be verified via TLC (Hexanes/EtOAc).

Phase 2: Amine Protection (Choc Installation)

-

Substrate Addition: To the crude mixture containing the newly formed cyclohexyl 2-pyridyl carbonate, add the target amine (0.9 eq) dissolved in CH₂Cl₂. If the amine is an amino acid salt, add it as a solution in aqueous NaHCO₃ (forming a biphasic CH₂Cl₂/H₂O system)[2].

-

Coupling: Stir the reaction mixture at room temperature for 12–16 hours.

-

Causality: The extended time ensures complete conversion of sterically hindered amines. The neutral-to-mildly-basic conditions prevent epimerization at the α-chiral center of amino acids.

-

-

Aqueous Workup: Evaporate the organic solvent under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with:

-

Saturated NH₄Cl (1x): Neutralizes and removes DMAP and unreacted aliphatic amines.

-

Saturated NaHCO₃ (3x): Critical Step. Deprotonates the 2-hydroxypyridine byproduct (pKa ~11.6), rendering it highly water-soluble and partitioning it entirely into the aqueous layer.

-

Brine (1x): Removes residual water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure Choc-protected amine.

Caption: Step-by-step experimental workflow for the installation of the Choc protecting group.

Troubleshooting & Field Insights

-

Low Yields / Unreacted Amine: The most common failure point is the hydrolysis of the DPC or the mixed carbonate prior to amine addition. Ensure absolute anhydrous conditions during Phase 1. If utilizing a biphasic system in Phase 2, ensure vigorous stirring to overcome mass transfer limitations.

-

Persistent 2-Pyridone Contamination: If the final NMR shows aromatic peaks corresponding to 2-pyridone, the NaHCO₃ washes were insufficient. 2-pyridone can co-elute or crystallize with the product. An additional wash with 0.5 M NaOH (if the product is base-stable) will quantitatively remove it.

References

-

Chemical synthesis of the precursor molecule of the Aequorea green fluorescent protein... | Source: nih.gov | 1

-

US9353075B2 - Disubstituted beta-lactones as inhibitors of N-acylethanolamine acid amidase (NAAA) | Source: google.com |2

-

A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate... | Source: oup.com | 4

-

Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates | Source: nih.gov |3

Sources

- 1. Chemical synthesis of the precursor molecule of the Aequorea green fluorescent protein, subsequent folding, and development of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9353075B2 - Disubstituted beta-lactones as inhibitors of N-acylethanolamine acid amidase (NAAA) - Google Patents [patents.google.com]

- 3. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Synthesis of Cyclohexyl Carbamates via 2-Pyridyl Carbonate Reagents: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclohexyl Carbamate Moiety in Modern Drug Discovery

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capabilities, and its role as a bioisostere for the amide bond.[1] This versatile moiety is integral to the structure of numerous FDA-approved drugs and clinical candidates.[2] When incorporated into a cyclohexyl scaffold, the resulting cyclohexyl carbamate can impart favorable pharmacokinetic properties, including improved lipophilicity and metabolic stability, making it a highly sought-after structural motif in the design of novel therapeutics.[3] Cyclohexyl carbamate derivatives have been investigated for a range of biological activities, including as anti-aging agents and tyrosinase inhibitors for treating skin pigmentation disorders.[4][5] One notable example is a derivative of Edoxaban, an anticoagulant drug, which features a substituted cyclohexyl carbamate, highlighting the importance of this functional group in clinically relevant molecules.[2]

Traditionally, the synthesis of carbamates has relied on hazardous reagents such as phosgene and its derivatives, or isocyanates, which pose significant safety and handling challenges.[6] The development of safer and more efficient methods for the construction of carbamate linkages is therefore a critical endeavor in modern organic and medicinal chemistry. Di(2-pyridyl) carbonate (DPC) has emerged as a superior reagent for this purpose, offering a mild, high-yielding, and convenient alternative to traditional methods.[6][7] This guide provides a comprehensive overview of the synthesis of cyclohexyl carbamates using DPC, including a detailed mechanistic rationale, step-by-step experimental protocols, and practical insights for researchers in the field.

Mechanistic Rationale: The Role of Di(2-pyridyl) Carbonate as an Activating Agent

The efficacy of di(2-pyridyl) carbonate (DPC) as a reagent for carbamate synthesis stems from the excellent leaving group ability of the 2-pyridyloxy moiety. The overall transformation is a two-step, one-pot process that proceeds through a stable mixed carbonate intermediate.

Step 1: Formation of the Activated Mixed Carbonate

The first step involves the reaction of a cyclohexanol derivative with DPC in the presence of a base, typically a tertiary amine like triethylamine (Et₃N), to form an activated 2-pyridyl mixed carbonate. The base deprotonates the cyclohexanol, and the resulting cyclohexoxide acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of DPC. This results in the displacement of a 2-pyridyloxy anion, which is subsequently protonated by the triethylammonium cation.

Step 2: Nucleophilic Attack by the Amine

The resulting mixed carbonate is a stable, yet reactive, intermediate that can often be isolated or, more conveniently, used directly in the next step.[7] The introduction of a primary or secondary amine leads to a nucleophilic attack at the carbonyl carbon of the mixed carbonate. The 2-pyridyloxy group is an excellent leaving group due to the ability of the pyridyl nitrogen to stabilize the resulting negative charge through resonance. This drives the reaction to completion, yielding the desired cyclohexyl carbamate and 2-hydroxypyridine as a byproduct.

Caption: Workflow for the synthesis of cyclohexyl carbamates from primary/secondary alcohols (Method A).

Materials:

| Reagent | Molar Mass ( g/mol ) | Stoichiometry |

| Cyclohexanol derivative | - | 1.0 equiv |

| Di(2-pyridyl) carbonate (DPC) | 216.17 | 1.5 equiv |

| Triethylamine (Et₃N) | 101.19 | 1.5 equiv |

| Amine | - | 1.2 equiv |

| Dichloromethane (CH₂Cl₂) | - | Solvent |

| 10% Aqueous Citric Acid | - | For work-up |

| Saturated NaHCO₃ (aq) | - | For work-up |

| Brine | - | For work-up |

| Anhydrous Na₂SO₄ | - | Drying agent |

Procedure:

-

To a stirred solution of the cyclohexanol derivative (1.0 mmol) in CH₂Cl₂ (5 mL) at 23 °C, add DPC (1.5 mmol) and Et₃N (1.5 mmol).

-

Stir the mixture for 12 hours at 23 °C.

-

Dilute the reaction with CH₂Cl₂ (25 mL) and wash with saturated NaHCO₃ (10 mL) and brine (10 mL).

-

Dry the organic layer over Na₂SO₄ and evaporate the solvent. The resulting mixed carbonate residue can be used directly in the next step.

-

Dissolve the residue in CH₂Cl₂ (2 mL) and add it to a stirred solution of the desired amine (1.2 mmol) in CH₂Cl₂ (5 mL).

-

Stir the mixture for 12 hours at 23 °C.

-

Dilute the reaction with CH₂Cl₂ (20 mL) and wash with 10% aqueous citric acid (10 mL) and saturated NaHCO₃ (10 mL).

-

Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel chromatography to obtain the desired cyclohexyl carbamate.

Protocol 3: Synthesis of Cyclohexyl Carbamates (Method B - For Tertiary Alcohols)

For sterically hindered tertiary cyclohexanols, a stronger base is required for the formation of the mixed carbonate. [7]

Caption: Workflow for the synthesis of cyclohexyl carbamates from tertiary alcohols (Method B).

Materials:

| Reagent | Molar Mass ( g/mol ) | Stoichiometry |

| Tertiary cyclohexanol derivative | - | 1.0 equiv |

| Potassium Hydride (KH, 30% in oil) | 40.11 | 1.5 equiv |

| Di(2-pyridyl) carbonate (DPC) | 216.17 | 1.5 equiv |

| Tetrahydrofuran (THF), anhydrous | - | Solvent |

| Saturated NH₄Cl (aq) | - | For quenching |

| Ethyl Acetate (EtOAc) | - | For extraction |

| Saturated NaHCO₃ (aq) | - | For work-up |

| Anhydrous Na₂SO₄ | - | Drying agent |

Procedure:

-

To a stirred suspension of KH (1.5 mmol, pre-washed with hexane to remove oil) in anhydrous THF (2 mL) at 0 °C, add a solution of the tertiary cyclohexanol (1.0 mmol) in THF (2 mL) dropwise.

-

Stir the mixture for 1 hour, allowing it to warm from 0 °C to 23 °C.

-

Add DPC (1.5 mmol) and continue stirring for 4 hours at 23 °C.

-

Carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Remove the THF under reduced pressure.

-

Dilute the residue with saturated NaHCO₃ (5 mL) and extract with EtOAc (2 x 10 mL).

-

Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the crude mixed carbonate.

-

Follow steps 5-8 from Protocol 2 for the reaction with the amine and subsequent purification.

Expected Results and Data

The use of DPC for the synthesis of carbamates generally provides good to excellent yields with a variety of substrates. The following table summarizes representative examples from the literature.

| Entry | Cyclohexanol Derivative | Amine | Product | Yield (%) | Reference |

| 1 | (+)-Menthol | Protected Riboseamine | Menthyl-Riboseamine Carbamate | 81 | [7] |

| 2 | Cyclohexanol | Benzylamine | Benzyl N-cyclohexylcarbamate | ~70-80 (estimated) | [7] |

| 3 | tert-Butylcyclohexanol | Morpholine | Morpholine-4-carboxylic acid tert-butylcyclohexyl ester | Good | [7] |

Troubleshooting and Field-Proven Insights

Issue: Low yield in the formation of the mixed carbonate (Step 1). Possible Cause & Solution:

-

For primary/secondary alcohols: Insufficiently anhydrous conditions or impure reagents. Ensure all glassware is oven-dried, use anhydrous solvents, and check the purity of the cyclohexanol and triethylamine.

-

For tertiary alcohols (Method B): Incomplete deprotonation. Ensure the KH is fresh and properly washed to remove mineral oil. A longer reaction time or a slight excess of KH may be beneficial.

Issue: Formation of urea byproduct. Possible Cause & Solution:

-

This can occur if the amine reacts with DPC directly. Ensure that the mixed carbonate is formed first before the addition of the amine, especially when using the one-pot procedure (Method A). A slow, dropwise addition of the amine to the mixed carbonate solution can also minimize this side reaction.

Issue: Difficulty in purification. Possible Cause & Solution:

-

The byproduct, 2-hydroxypyridine, is acidic and can typically be removed with a mild aqueous base wash (e.g., NaHCO₃). If the product is also base-sensitive, careful column chromatography is recommended. A wash with dilute aqueous acid (e.g., 10% citric acid) is effective in removing any unreacted amine.

Advantages of the Di(2-pyridyl) Carbonate Method

The synthesis of cyclohexyl carbamates using DPC offers several distinct advantages over traditional methods:

-

Safety: It avoids the use of highly toxic and corrosive reagents like phosgene and chloroformates. [6]* Mild Reaction Conditions: The reactions are typically carried out at room temperature, which is beneficial for substrates with sensitive functional groups. [7]* High Yields: The method generally provides good to excellent yields for a wide range of substrates, including sterically hindered alcohols. [7]* Stable Intermediates: The mixed carbonate intermediate is often stable enough to be isolated and purified if necessary, offering greater flexibility in the synthetic sequence. [7]* Convenience: The one-pot procedure for primary and secondary alcohols simplifies the experimental setup and reduces overall reaction time. [7]

Conclusion

The di(2-pyridyl) carbonate-mediated synthesis of cyclohexyl carbamates is a robust, safe, and efficient methodology that is well-suited for applications in drug discovery and medicinal chemistry. The mild reaction conditions, high yields, and avoidance of hazardous reagents make it an attractive alternative to traditional carbamoylation methods. By understanding the underlying mechanism and following the detailed protocols provided in this guide, researchers can reliably access a diverse range of cyclohexyl carbamate derivatives for their research and development programs.

References

- Genophore. (n.d.). Small Molecule Drug: CYCLOHEXYL CARBAMATE DERIVATIVE 1.

-

Ghosh, A. K., & Hol, W. G. (1991). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. Tetrahedron Letters, 32(34), 4251-4254. [Link]

-

PubMed. (1991). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. Tetrahedron Letters, 32(34), 4251-4254. [Link]

- MedChemExpress. (n.d.). Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate.

- European Patent Office. (2011). Cyclohexyl carbamate compounds as anti-ageing actives (Patent No. EP2389922A1).

- ChemicalBook. (2025). tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate.

- Chem-Impex. (n.d.). Di-2-pyridyl carbonate.

-

MDPI. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Molbank, 2025(1), M1947. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Kim, S., & Ko, Y. K. (1985). A convenient method for the preparations of carboxamides and peptides by using di(2-pyridyl) carbonate and O,O'-di(2-pyridyl) thiocarbonate as dehydrating reagents. Bulletin of the Korean Chemical Society, 6(4), 206-209.

- Aresta, M., Dibenedetto, A., & Nocito, F. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett, 2010(10), 1567-1571.

- Wu, Y., Zhang, Z., & Wang, H. (2002). The syntheses of carbamates from reactions of primary and secondary aliphatic amines with dimethyl carbonate in ionic liquids. Tetrahedron Letters, 43(49), 8875-8877.

- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1435-1449.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.

- KOASAS. (n.d.). Di-2-pyridyl Carbonate (DPC) : New Efficient Coupling Agent for the Direct Esterification of Carboxylic Acids.

- Lanzhou Greenchem ILs. (2013). LICP Develops New Method for Synthesizing Cyclohexylcarbamate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Di-2-pyridyl Carbonate.

-

MDPI. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules, 27(10), 3209. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.

- ResearchGate. (n.d.). Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review).

Sources

- 1. A new method for the preparation of active esters using di-2-pyridyl carbonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate | 365998-36-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. genophore.com [genophore.com]

- 5. Cyclohexyl carbamate compounds as anti-ageing actives - Patent 2389922 [data.epo.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for coupling carbonic acid cyclohexyl 2-pyridyl ester with alcohols

An in-depth guide to the synthesis of unsymmetrical carbonates, this document provides detailed application notes and protocols for the coupling of carbonic acid cyclohexyl 2-pyridyl ester with a variety of alcohols. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the underlying chemical principles and furnishes a set of robust, validated experimental procedures.

Introduction: The Strategic Value of Unsymmetrical Carbonates

Unsymmetrical carbonates are pivotal structural motifs in modern organic chemistry and pharmaceutical science. They serve as crucial protecting groups for alcohols, versatile chemical linkers in bioconjugation, and integral components of pharmacologically active molecules. The challenge in their synthesis lies in selectively coupling two different alcohol moieties to a central carbonyl group while avoiding the formation of symmetric carbonate byproducts.

The use of activated carbonate precursors, such as carbonic acid cyclohexyl 2-pyridyl ester, offers a mild, efficient, and highly selective solution. The 2-pyridyloxy group functions as an excellent leaving group, activating the carbonyl for nucleophilic attack by a second, distinct alcohol. This methodology circumvents the need for hazardous reagents like phosgene and provides a reliable pathway to the target unsymmetrical carbonates.[1][2]

Reaction Principle and Mechanism

The core of this transformation is a nucleophilic acyl substitution reaction. An incoming alcohol (R-OH) attacks the electrophilic carbonyl carbon of the cyclohexyl 2-pyridyl carbonate. This process is facilitated by the electron-withdrawing nature of the 2-pyridyl ring, which polarizes the carbonyl bond and stabilizes the subsequent reaction intermediate. The reaction proceeds through a tetrahedral intermediate, culminating in the expulsion of the stable 2-pyridyloxy anion (which is protonated to 2-hydroxypyridine during workup) to yield the desired unsymmetrical carbonate.

Caption: General mechanism of unsymmetrical carbonate formation.

Optimizing Reaction Conditions: A Deeper Look

The success and efficiency of the coupling reaction hinge on the careful selection of catalysts, solvents, and temperature. The choice of conditions is dictated primarily by the nucleophilicity of the incoming alcohol.

The Role of Catalysts and Bases

-

Neutral/Thermal Conditions : For simple, unhindered primary alcohols, the reaction can often be driven to completion by heating in a suitable high-boiling solvent like toluene.[3] Under these conditions, the alcohol itself is sufficiently nucleophilic to displace the 2-pyridyloxy group.

-

Nucleophilic Catalysis (DMAP) : 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[3] It operates by first attacking the activated carbonate to form a highly reactive N-acyloxypyridinium intermediate. This intermediate is significantly more electrophilic than the starting 2-pyridyl carbonate, rendering it susceptible to attack by even sterically hindered or less reactive alcohols. This catalytic approach allows reactions to proceed under milder conditions, often at room temperature.[3]

-

Base-Mediated Deprotonation : For particularly challenging substrates, such as hindered secondary or tertiary alcohols, a stoichiometric amount of a strong, non-nucleophilic base is required.[1] Bases like sodium hydride (NaH) or potassium hydride (KH) deprotonate the alcohol to form the corresponding alkoxide. This significantly enhances the nucleophilicity of the alcohol, dramatically accelerating the rate of coupling. This method must be employed with care to avoid side reactions if other base-sensitive functional groups are present.

Solvent Selection

The choice of solvent is critical for ensuring solubility of all reactants and for achieving the desired reaction temperature.

-

Aprotic, Non-polar Solvents : Toluene is an excellent choice for thermal reactions due to its high boiling point (110 °C), allowing for sufficient energy input to drive the reaction under neutral conditions.[3]

-

Aprotic, Polar Solvents : Dichloromethane (DCM) and Tetrahydrofuran (THF) are preferred for catalyzed or base-mediated reactions that run at or below room temperature.[1][3] They offer good solubility for a wide range of organic substrates and are relatively inert under the reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for coupling carbonic acid cyclohexyl 2-pyridyl ester with alcohols under various conditions.

Protocol A: DMAP-Catalyzed Coupling for Primary and Secondary Alcohols

This protocol is recommended for most primary and unhindered secondary alcohols, offering mild conditions and simple execution.

Materials:

-

Carbonic acid cyclohexyl 2-pyridyl ester (1.0 equiv)

-

Alcohol (1.1 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add carbonic acid cyclohexyl 2-pyridyl ester (1.0 equiv) and DMAP (0.1 equiv).

-

Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).

-

Add the alcohol (1.1 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The basic wash removes the 2-hydroxypyridine byproduct.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure unsymmetrical carbonate.

Protocol B: Base-Mediated Coupling for Hindered or Less Reactive Alcohols

This protocol is designed for sterically hindered or electronically deactivated alcohols that fail to react under catalytic conditions.

Materials:

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydride (KH, 30% in mineral oil) (1.2 equiv)

-

Alcohol (1.2 equiv)

-

Carbonic acid cyclohexyl 2-pyridyl ester (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a flame-dried, three-neck flask equipped with a dropping funnel under an inert atmosphere, add NaH (1.2 equiv).

-

If using NaH dispersion, wash with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH powder under a stream of N₂.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve the alcohol (1.2 equiv) in anhydrous THF and add it dropwise to the stirred NaH suspension over 10-15 minutes.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases. This indicates complete formation of the sodium alkoxide.

-

Cool the mixture back to 0 °C and add a solution of carbonic acid cyclohexyl 2-pyridyl ester (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC or LC-MS).

-

Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

General Experimental Workflow